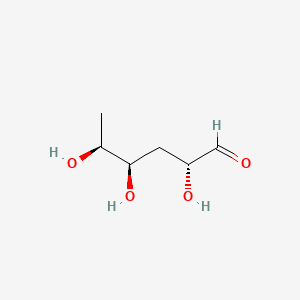![molecular formula C23H24ClN3O6 B1226087 N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide is a member of quinazolines.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research has explored the anticonvulsant activities of N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide derivatives. In one study, derivatives of this compound were synthesized and evaluated for their anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The research aimed to establish the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).
Antitumor Activity
Another area of research is the compound's potential antitumor activity. Synthesis and evaluation of similar compounds have demonstrated broad-spectrum antitumor activities, with certain derivatives showing promise as potent antitumor agents (Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Further studies have been conducted on the cytotoxic effects of quinazolinone derivatives. For instance, the cytotoxic effect of final compounds was tested against MCF-7 and HeLa cell lines using MTT assay, revealing notable cytotoxic activity at specific concentrations (Hassanzadeh et al., 2019).
Antibacterial Agents
The synthesis of related compounds has been explored for their potential as antibacterial agents. Several studies have synthesized and evaluated the antibacterial activity of these derivatives against various bacteria, indicating moderate to good antibacterial efficacy (Desai et al., 2008).
Antihistamine Agents
Research has also been conducted on the potential of these compounds as antihistamine agents. Novel derivatives have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2014).
Antiviral Effects
The therapeutic effect of anilidoquinoline derivatives, closely related to this compound, in treating Japanese encephalitis has been examined. These compounds showed significant antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008).
Corrosion Inhibition
Additionally, these compounds have been studied for their corrosion inhibition properties. They have been shown to exhibit excellent corrosion inhibition for mild steel, with high inhibition efficiencies (Kumar et al., 2020).
Propriétés
Formule moléculaire |
C23H24ClN3O6 |
|---|---|
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(oxolan-2-ylmethyl)quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C23H24ClN3O6/c1-31-19-10-17-18(11-20(19)32-2)26(13-21(28)25-15-6-3-5-14(24)9-15)23(30)27(22(17)29)12-16-7-4-8-33-16/h3,5-6,9-11,16H,4,7-8,12-13H2,1-2H3,(H,25,28) |
Clé InChI |
MZDMDBABTAJBET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4CCCO4)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4CCCO4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)


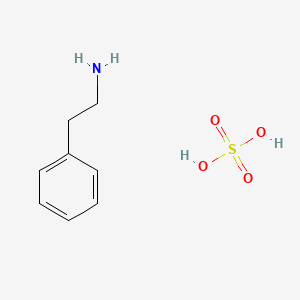
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

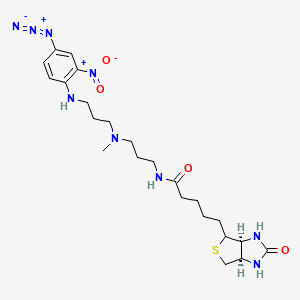
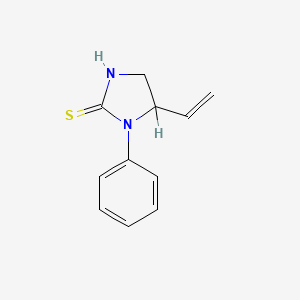
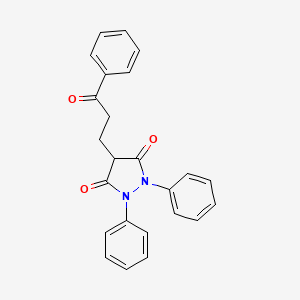
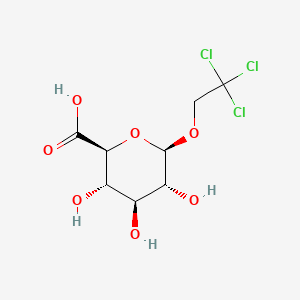
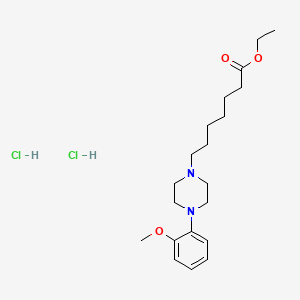
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
